molecular formula C18H31NO B11964502 3-(Dodecyloxy)aniline CAS No. 72621-23-9

3-(Dodecyloxy)aniline

Cat. No.: B11964502
CAS No.: 72621-23-9
M. Wt: 277.4 g/mol
InChI Key: GMFOWSVAUOVCJP-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)aniline is an organic compound with the molecular formula C18H31NO It is a derivative of aniline, where the hydrogen atom on the benzene ring is replaced by a dodecyloxy group (a twelve-carbon alkyl chain attached to an oxygen atom)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)aniline typically involves the nucleophilic substitution of a halogenated dodecane with aniline. One common method is the reaction of 1-bromododecane with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(Dodecyloxy)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(Decyloxy)aniline: Similar structure with a ten-carbon alkyl chain instead of twelve.

    2-(Dodecyloxy)aniline: The dodecyloxy group is attached to the second position on the benzene ring.

    4-(Dodecyloxy)aniline: The dodecyloxy group is attached to the fourth position on the benzene ring.

Uniqueness: 3-(Dodecyloxy)aniline is unique due to its specific substitution pattern and the length of the alkyl chain

Properties

CAS No.

72621-23-9

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

3-dodecoxyaniline

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-14-12-13-17(19)16-18/h12-14,16H,2-11,15,19H2,1H3

InChI Key

GMFOWSVAUOVCJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

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